molecular formula C13H18Cl2O6S B14591763 Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol CAS No. 61062-74-6

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol

Cat. No.: B14591763
CAS No.: 61062-74-6
M. Wt: 373.2 g/mol
InChI Key: SHVMSXZDRWGSIH-UHFFFAOYSA-N
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Description

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is a complex organic compound that features both acetic acid and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of acetic anhydride as a catalyst in the chlorination process . The reaction conditions often require controlled temperatures and the presence of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes where acetic acid is reacted with chlorine in the presence of a catalyst. The process is carefully monitored to minimize the formation of by-products such as dichloroacetic acid and trichloroacetic acid .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by removing chlorine atoms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where other functional groups replace the chlorine atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons .

Scientific Research Applications

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol has several scientific research applications:

Mechanism of Action

The mechanism by which acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol exerts its effects involves interactions with specific molecular targets and pathways. The chlorophenyl group can interact with enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol is unique due to its combination of acetic acid and chlorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

CAS No.

61062-74-6

Molecular Formula

C13H18Cl2O6S

Molecular Weight

373.2 g/mol

IUPAC Name

acetic acid;3-chloro-2-(4-chlorophenyl)sulfanylpropane-1,1-diol

InChI

InChI=1S/C9H10Cl2O2S.2C2H4O2/c10-5-8(9(12)13)14-7-3-1-6(11)2-4-7;2*1-2(3)4/h1-4,8-9,12-13H,5H2;2*1H3,(H,3,4)

InChI Key

SHVMSXZDRWGSIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1SC(CCl)C(O)O)Cl

Origin of Product

United States

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